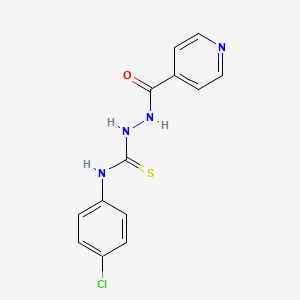

4-(4-Chlorphenyl)-1-(4-pyridylcarbonyl)thiosemicarbazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiosemicarbazide derivative of isoniazid (TSC-INH) is a novel compound known for its potent anti-candidal properties. It is derived from isoniazid, a well-known anti-tuberculosis drug, and thiosemicarbazide, a compound with various biological activities. TSC-INH has shown significant promise in preclinical studies, particularly in its ability to combat fungal infections such as candidiasis .

Wissenschaftliche Forschungsanwendungen

TSC-INH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: TSC-INH wird auf seine antifungalen und antibakteriellen Eigenschaften untersucht.

Medizin: Die Verbindung zeigt Potenzial als Anti-Candida-Mittel, insbesondere bei der Behandlung von Infektionen, die durch Candida-Arten verursacht werden.

Industrie: TSC-INH wird für seine Verwendung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von TSC-INH beinhaltet seine Interaktion mit Pilzzellkomponenten. Es wird angenommen, dass es die Synthese essentieller Proteine und Enzyme in Candida-Arten hemmt, was zum Zelltod führt. Die Verbindung zielt auf bestimmte Pfade ab, die am Pilzstoffwechsel beteiligt sind, was sie zu einem wirksamen Antimykotikum macht .

Ähnliche Verbindungen:

Isoniazid: Ein bekanntes Anti-Tuberkulose-Medikament mit antibakteriellen Eigenschaften.

Thiosemicarbazid: Bekannt für seine breiten biologischen Aktivitäten, darunter antifungale und antibakterielle Eigenschaften.

Vergleich: TSC-INH kombiniert die Eigenschaften von sowohl Isoniazid als auch Thiosemicarbazid, was es in seiner doppelten Wirkung gegen bakterielle und Pilzinfektionen einzigartig macht. Im Gegensatz zu Isoniazid, das hauptsächlich Mycobacterium tuberculosis angreift, zeigt TSC-INH signifikante Aktivität gegen Candida-Arten. Im Vergleich zu Thiosemicarbazid hat TSC-INH eine verbesserte Stabilität und Bioverfügbarkeit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TSC-INH involves the condensation reaction between isoniazid and thiosemicarbazide. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Isoniazid} + \text{Thiosemicarbazide} \rightarrow \text{TSC-INH} ]

Industrial Production Methods: Industrial production of TSC-INH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TSC-INH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TSC-INH kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann zu ihren entsprechenden Hydrazinderivaten reduziert werden.

Substitution: TSC-INH kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Thiosemicarbazid-Molekülteil.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Alkohole können unter basischen Bedingungen mit TSC-INH reagieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Hydrazinderivate und substituierte Thiosemicarbazide .

Wirkmechanismus

The mechanism of action of TSC-INH involves its interaction with fungal cell components. It is believed to inhibit the synthesis of essential proteins and enzymes in Candida species, leading to cell death. The compound targets specific pathways involved in fungal metabolism, making it an effective antifungal agent .

Vergleich Mit ähnlichen Verbindungen

Isoniazid: A well-known anti-tuberculosis drug with antibacterial properties.

Thiosemicarbazide: Known for its broad-spectrum biological activities, including antifungal and antibacterial properties.

Comparison: TSC-INH combines the properties of both isoniazid and thiosemicarbazide, making it unique in its dual action against bacterial and fungal infections. Unlike isoniazid, which primarily targets Mycobacterium tuberculosis, TSC-INH shows significant activity against Candida species. Compared to thiosemicarbazide, TSC-INH has enhanced stability and bioavailability .

Biologische Aktivität

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a pyridylcarbonyl moiety, contributing to its reactivity and biological properties.

- Chemical Formula : C13H11ClN4OS

- Molecular Weight : 286.77 g/mol

- CAS Number : 5061639

- Melting Point : Approximately 180°C

The compound exhibits low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Antibacterial Activity

Research indicates that thiosemicarbazones, including 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide, exhibit significant antibacterial properties. The antibacterial efficacy is often attributed to the electron delocalization within the thiosemicarbazide moiety, enhancing both donor and reductive capacities. Studies have shown that this compound demonstrates greater antibacterial activity compared to its unsubstituted counterparts, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide has been investigated in various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) cells. The mechanism of action appears to involve the inhibition of cell proliferation without inducing apoptosis, suggesting a unique pathway of action that warrants further investigation .

Case Study: MCF-7 Cell Line

- Cell Line : MCF-7 (Human Breast Cancer)

- Concentration Tested : Varies (e.g., 250 mg/mL)

- Findings :

- Significant reduction in cell viability.

- No DNA fragmentation observed, indicating non-apoptotic cell death.

- Potential for development as a therapeutic agent in breast cancer treatment.

The biological activity of thiosemicarbazones is often linked to their ability to chelate metal ions, particularly copper and iron, which are essential for various cellular processes. By disrupting metal ion homeostasis, these compounds can induce oxidative stress in cancer cells, leading to growth inhibition and cell death .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H11ClN4OS |

| Molecular Weight | 286.77 g/mol |

| Melting Point | ~180°C |

| Antibacterial Activity | Significant against various strains |

| Anticancer Activity | Effective against MCF-7 cells |

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPPQDAPAFWTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.